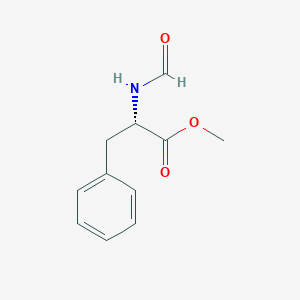

N-formylphenylalanine methyl ester

Übersicht

Beschreibung

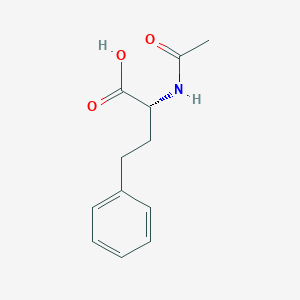

N-formylphenylalanine methyl ester is a chemical compound derived from carboxylic acids. In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group .

Synthesis Analysis

The synthesis of N-formylphenylalanine methyl ester involves the reaction of N-formyl-L-phenylalanine methyl ester with phosgene under mild conditions . The synthesis of such compounds has been the subject of various studies .Molecular Structure Analysis

The molecular structure of N-formylphenylalanine methyl ester is represented by the empirical formula C10H11NO3 . It has a molecular weight of 193.20 .Chemical Reactions Analysis

The chemical reactions involving N-formylphenylalanine methyl ester are complex and involve multiple steps . For instance, the addition of isonitriles to hydrazones was expected to proceed with a rather low reaction rate due to the reduced basicity of the hydrazones compared to the amine derivatives .Physical And Chemical Properties Analysis

Esters, including N-formylphenylalanine methyl ester, are derived from carboxylic acids . The physical properties of esters can be influenced by the number of carbon atoms in the chain .Wissenschaftliche Forschungsanwendungen

Activation of Human Neutrophils

Research has shown that certain analogs of N-formylphenylalanine methyl ester can activate various functions in human neutrophils. These functions include inducing levels of chemotaxis, enzyme secretion, and superoxide generation, demonstrating the biological activity of these compounds (Spisani et al., 1986).

Synthesis and Radioiodination in Peptide Synthesis

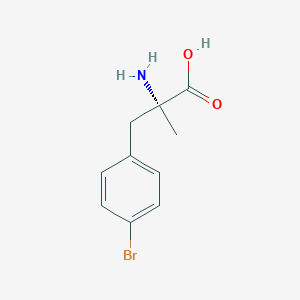

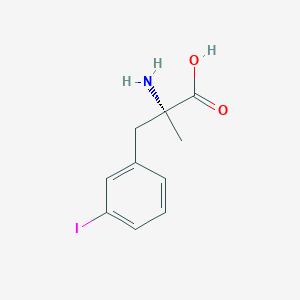

N-formylphenylalanine methyl ester has been used in the synthesis of specific phenylalanine derivatives, which could be radioiodinated and used directly in peptide synthesis. This application is crucial in the development and labeling of peptides for scientific research (Wilbur et al., 1993).

Fluorimetric Chemosensors for Ion Recognition

Novel fluorescent diarylimidazolyl-phenylalanines, prepared from N-formylphenylalanine methyl ester, have been evaluated as amino acid-based fluorimetric chemosensors. These compounds are significant for sensing and interacting with biologically and analytically important anions and cations (Esteves, Raposo, & Costa, 2016).

Role in Biological Activities on Human Neutrophils

Studies have shown that modifications of N-formylphenylalanine methyl ester can affect the biological activities on human neutrophils, such as chemotactic activity and superoxide anion production. These findings highlight the compound's significance in influencing cellular responses (Spisani et al., 1996).

Enzymatic Synthesis Applications

N-formylphenylalanine methyl ester has been used in enzymatic synthesis, particularly in the formation of N-formyl aspartame in aqueous/organic biphasic systems. This demonstrates its utility in enzymatic reactions and product separation processes (Murakami, Yoshida, & Hirata, 1998).

Spectroscopic and Electrochemical Studies

This compound has been involved in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates, as studied by spectroscopic and electrochemical methods. This application is pivotal in the development of novel bioconjugates for various biochemical analyses (Köster et al., 2008).

Dipeptide Precursor Synthesis

N-formylphenylalanine methyl ester has been utilized in the synthesis of dipeptide precursors, such as aspartame precursors, showcasing its role in the production of biologically relevant compounds (Nagayasu et al., 1994).

Wirkmechanismus

The mechanism of action of esters, including N-formylphenylalanine methyl ester, involves nucleophilic attack on the carbonyl and the removal of the leaving group . This process is not directly compatible with the usual Fmoc-protected amino acids, as the free carboxylate can carry out nucleophilic side-reactions if not adequately protected .

Zukünftige Richtungen

Eigenschaften

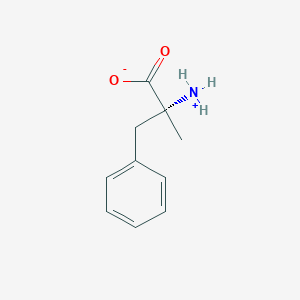

IUPAC Name |

methyl (2S)-2-formamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHMCBWUQRAKEO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426831 | |

| Record name | N-formylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-formylphenylalanine methyl ester | |

CAS RN |

2311-21-9 | |

| Record name | N-formylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-formylphenylalanine methyl ester?

A1: The molecular formula of N-formylphenylalanine methyl ester is C11H13NO3, and its molecular weight is 207.23 g/mol.

Q2: Is there any spectroscopic data available for N-formylphenylalanine methyl ester?

A2: Yes, researchers commonly use techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry to characterize N-formylphenylalanine methyl ester. [, , , ]

Q3: What is known about the conformational preferences of N-formylphenylalanine methyl ester?

A3: Studies have shown that N-formylphenylalanine methyl ester can adopt various conformations in solution, including extended and folded structures. The presence of a formyl group at the N-terminus and a methyl ester at the C-terminus influences its conformational preferences. [, , ]

Q4: How is N-formylphenylalanine methyl ester utilized in peptide synthesis?

A4: N-formylphenylalanine methyl ester serves as a valuable building block in peptide synthesis. Researchers utilize it to incorporate the phenylalanine residue into peptide chains during solid-phase or solution-phase peptide synthesis. [, , , ]

Q5: Can N-formylphenylalanine methyl ester or its analogs act as substrates for enzymes?

A5: Yes, N-formylphenylalanine methyl ester and its analogs can be substrates for enzymes like α-chymotrypsin, serving as models to study enzyme kinetics, specificity, and mechanisms of action. [, , , ]

Q6: What are the implications of using N-formylphenylalanine methyl ester analogs as enzyme substrates?

A6: By modifying the structure of N-formylphenylalanine methyl ester analogs and observing their impact on enzyme activity, researchers gain valuable insights into enzyme-substrate interactions and the structural features crucial for substrate recognition. [, , , ]

Q7: What is known about the stability of N-formylphenylalanine methyl ester under different conditions?

A7: The stability of N-formylphenylalanine methyl ester can vary depending on factors like pH, temperature, and solvent. It is generally stable under anhydrous conditions but might undergo hydrolysis in the presence of acids or bases. [, ]

Q8: Have computational methods been employed to study N-formylphenylalanine methyl ester?

A8: Yes, computational chemistry techniques like molecular modeling and molecular dynamics simulations have been applied to investigate the conformational preferences, interactions, and properties of N-formylphenylalanine methyl ester. [, ]

Q9: What is the significance of Structure-Activity Relationship (SAR) studies involving N-formylphenylalanine methyl ester analogs?

A9: SAR studies, often aided by computational tools, play a crucial role in understanding how modifications to the structure of N-formylphenylalanine methyl ester analogs affect their biological activities, such as enzyme inhibition or receptor binding. [, , ]

Q10: Have any biological activities been reported for N-formylphenylalanine methyl ester or its analogs?

A10: Research indicates that some analogs of N-formylphenylalanine methyl ester, particularly those containing modifications at the N-terminus or incorporating non-natural amino acids, have exhibited biological activities like chemotaxis, the movement of cells in response to chemical stimuli. [, , , , ]

Q11: What are the potential implications of the biological activity observed in certain N-formylphenylalanine methyl ester analogs?

A11: The discovery of biological activities in modified N-formylphenylalanine methyl ester analogs presents exciting opportunities for developing new therapeutic agents or tools to study biological processes. Further research is needed to explore these avenues fully. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.